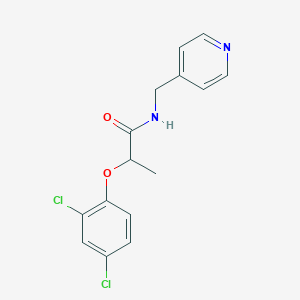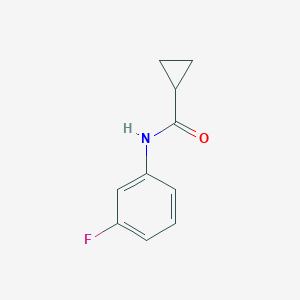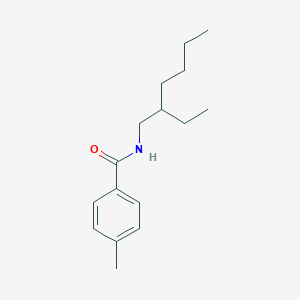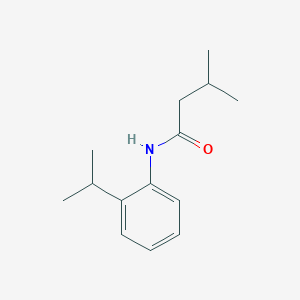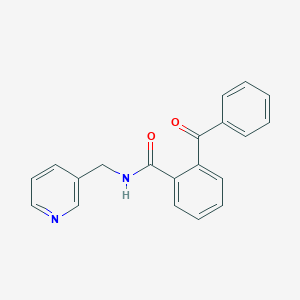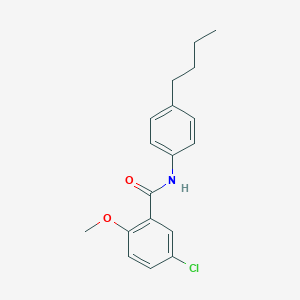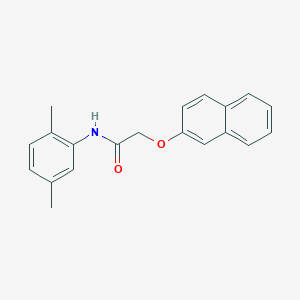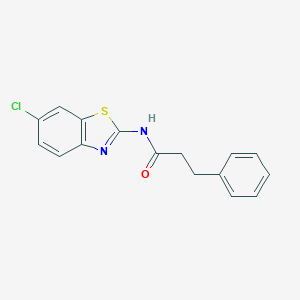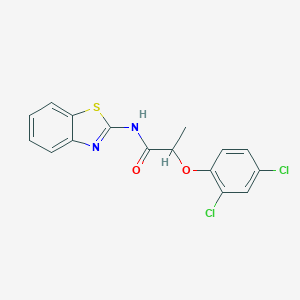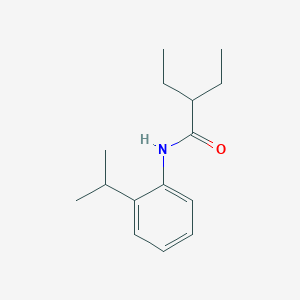
2-ethyl-N-(2-isopropylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-N-(2-isopropylphenyl)butanamide, also known as IBUPROFEN, is a nonsteroidal anti-inflammatory drug (NSAID) widely used to relieve pain, reduce inflammation, and lower fever. It is one of the most commonly used over-the-counter drugs and is available in various forms, including tablets, capsules, and syrups.
Wirkmechanismus
2-ethyl-N-(2-isopropylphenyl)butanamide works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, 2-ethyl-N-(2-isopropylphenyl)butanamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-ethyl-N-(2-isopropylphenyl)butanamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit platelet aggregation, reduce oxidative stress, and modulate the immune system. It has also been shown to have a protective effect on the gastrointestinal tract and to improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethyl-N-(2-isopropylphenyl)butanamide is widely used in laboratory experiments due to its well-established pharmacological properties and low toxicity. However, it has some limitations, including its short half-life, poor solubility, and potential for adverse effects on the gastrointestinal tract.
Zukünftige Richtungen
There are several future directions for research on 2-ethyl-N-(2-isopropylphenyl)butanamide. These include the development of new formulations with improved solubility and bioavailability, the investigation of its potential for the treatment of Alzheimer's disease, and the study of its effects on the gut microbiome. Additionally, further research is needed to elucidate the mechanisms underlying its anti-inflammatory and analgesic effects and to identify new targets for drug development.
Conclusion:
In conclusion, 2-ethyl-N-(2-isopropylphenyl)butanamide is a widely used NSAID with well-established pharmacological properties. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects and has shown potential for the treatment of various conditions. While it has some limitations, it remains an important tool in laboratory experiments and a valuable therapeutic agent. Further research is needed to fully understand its mechanisms of action and to identify new targets for drug development.
Synthesemethoden
2-ethyl-N-(2-isopropylphenyl)butanamide is synthesized by the condensation of 2-isobutylphenol with acetic anhydride, followed by reaction with isobutyl chloride and then with ammonia. The final product is obtained by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-ethyl-N-(2-isopropylphenyl)butanamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat various conditions such as headaches, menstrual cramps, dental pain, rheumatoid arthritis, and osteoarthritis. It has also been studied in the treatment of Alzheimer's disease, cancer, and cardiovascular disease.
Eigenschaften
Molekularformel |
C15H23NO |
|---|---|
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
2-ethyl-N-(2-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C15H23NO/c1-5-12(6-2)15(17)16-14-10-8-7-9-13(14)11(3)4/h7-12H,5-6H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
QFHFWAIBQPSXFD-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC=CC=C1C(C)C |
Kanonische SMILES |
CCC(CC)C(=O)NC1=CC=CC=C1C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



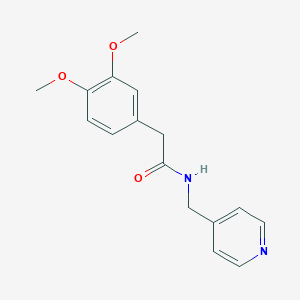
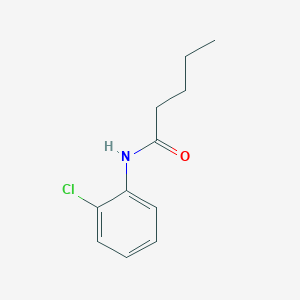
![N-[4-(diethylamino)phenyl]hexanamide](/img/structure/B291485.png)

